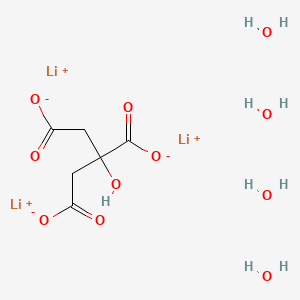![molecular formula C24H28N2O4 B1226283 1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)
1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol is an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol is involved in the enantioselective synthesis of β-blocker building blocks. For instance, Lund, Bøckmann, and Jacobsen (2016) demonstrated the synthesis of enantiomers used in the cardioselective β-blocker atenolol using lipase B from Candida antarctica, highlighting its potential in asymmetric synthesis (Lund, Bøckmann, & Jacobsen, 2016).
Electrocatalytic Oxidation
Research by Li, Wang, Zhou, and Ni (2003) explored the degradation of aniline solutions using electrocatalytic oxidation. They detected intermediates like 4-anilino phenol during the process, which could relate to the study of 1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol in similar contexts (Li, Wang, Zhou, & Ni, 2003).
Radioligand Synthesis
In the field of positron emission tomography (PET), research by Soloviev et al. (2001) involved the synthesis of radioligands for assessing β1-adrenoceptors. They synthesized enantiomers of bisoprolol, a compound related to 1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol, suggesting its potential in radiopharmaceuticals (Soloviev et al., 2001).
Pyrolytic Reaction Studies
Ibrahim, Al-Awadi, Ibrahim, Patel, and Al-Awadi (2007) conducted a study on the gas-phase pyrolytic reactions of 3-anilino-1-propanol derivatives. Their findings offer insights into the thermal behavior and potential applications of related compounds in industrial chemistry (Ibrahim et al., 2007).
Anesthetic Efficacy Studies
Research by Czerniak, Gomulka, and Dągowski (2017) on 1-phenoxy-2-propanol, a compound structurally similar to 1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol, studied its effects as an anesthetic on fish, highlighting its biological applications (Czerniak, Gomulka, & Dągowski, 2017).
Pharmacological Activity
Gupta, Mukerji, Chatterjee, Rastogi, Anand, Dubé, Sur, and Mukerji (1978) discussed the pharmacological activity of 3-tertiary amino-1-aryloxy-propan-2-ols, related to the study compound. They explored the effect of various substituents on pharmacological properties, which can be relevant for understanding the potential medical applications of similar compounds (Gupta et al., 1978).
Eigenschaften
Produktname |
1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol |
|---|---|
Molekularformel |
C24H28N2O4 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C24H28N2O4/c27-21(15-25-19-7-3-1-4-8-19)17-29-23-11-13-24(14-12-23)30-18-22(28)16-26-20-9-5-2-6-10-20/h1-14,21-22,25-28H,15-18H2 |
InChI-Schlüssel |
JMWPJVLDRFGSNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=CC=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1226202.png)

![N-[anilino(oxo)methyl]-2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B1226204.png)


![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![2,3-dihydro-1H-[1,3]thiazino[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B1226218.png)
![(6-Bromo-2-pyridin-4-yl-4-quinolinyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1226220.png)
![N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1226224.png)